molecular formula C16H15NO2 B14136780 N-(2-(3-Methylbenzoyl)phenyl)acetamide

N-(2-(3-Methylbenzoyl)phenyl)acetamide

Cat. No.: B14136780
M. Wt: 253.29 g/mol
InChI Key: AFKTXWFGFBOOIJ-UHFFFAOYSA-N
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Description

N-(2-(3-Methylbenzoyl)phenyl)acetamide is an acetamide derivative featuring a phenyl group substituted with a 3-methylbenzoyl moiety at the ortho position. These compounds are characterized by their amide functional group, which confers versatility in chemical reactivity and biological activity. Acetamides are widely used as intermediates in organic synthesis, ligands in coordination chemistry, and precursors for pharmaceuticals .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-(3-methylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)14-8-3-4-9-15(14)17-12(2)18/h3-10H,1-2H3,(H,17,18)

InChI Key

AFKTXWFGFBOOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Methylbenzoyl)phenyl)acetamide typically involves the reaction of 3-methylbenzoic acid with aniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired acetamide. The reaction conditions generally include heating the reactants under reflux and using a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Methylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-(3-Methylbenzoyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-Methylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzoyl group linked to an N-(2-hydroxy-1,1-dimethylethyl) substituent.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Features a dichlorophenyl group and a thiazolyl amine.
  • Synthesis: Synthesized via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide ()
  • Structure : Contains a benzofuran-derived acetyl group.
  • Synthesis : Formed via condensation of 2-formylbenzoic acid with a precursor amine.
  • Key Difference : The benzofuran moiety may enhance photochemical reactivity, as seen in its synthesis under mild conditions (20°C, 12 h) .

Spectroscopic and Crystallographic Data

Compound ¹H/¹³C NMR Features IR Stretching (cm⁻¹) Crystallographic Data
N-(2-(3-Methylbenzoyl)phenyl)acetamide Not explicitly reported Not explicitly reported Not explicitly reported
Analog from ¹H NMR: δ 1.30 (s, 6H, CH₃), 3.65 (s, 2H, CH₂), 7.20–7.80 (m, aromatic) 1650 (C=O amide), 3200 (O–H) X-ray-confirmed planar amide group
Analog from ¹H NMR: δ 7.45–7.55 (m, aromatic), 4.20 (s, CH₂), 12.10 (s, NH) 1680 (C=O), 3300 (N–H) Twisted dichlorophenyl-thiazol dihedral (79.7°)
Analog from ¹H NMR: δ 2.10 (s, CH₃CO), 6.80–8.00 (m, aromatic), 10.20 (s, NH) 1720 (C=O ketone), 1640 (C=O amide) Not reported

Key Structural and Functional Differences

Parameter This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Amine Substituent Acetamide N-(2-hydroxy-1,1-dimethylethyl) Thiazolyl
Reactivity Moderate High (bidentate ligand potential) High (hydrogen-bonding motifs)
Bioactivity Not reported Metal catalysis Antimicrobial, coordination chemistry

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